REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)N.S(=O)(=O)(O)[OH:11].N([O-])=O.[Na+]>S([O-])([O-])(=O)=O.[Cu+2].C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:3]([F:9])=[C:4]([OH:11])[CH:6]=[CH:7][CH:8]=1 |f:2.3,4.5|
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Name
|
|
Quantity
|
728 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(N)C=CC1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 30 minutes at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the mixture was cooled to −10° C.
|
Type
|
WAIT
|
Details
|
over 90 minutes in a temperature range of −10 to −5° C.
|
Duration
|
90 min
|
Type
|
STIRRING
|
Details
|
by stirring for 30 minutes in that temperature range
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
was added to another reactor
|
Type
|
WAIT
|
Details
|
over 6 hours in a temperature range of 80 to 85° C.
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
by stirring for 30 minutes in that temperature range
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to a temperature range of 70 to 75° C.
|
Type
|
WAIT
|
Details
|
left at rest
|
Type
|
CUSTOM
|
Details
|
to separate into two layers, i.e.
|
Type
|
CUSTOM
|
Details
|
an organic layer and an aqueous layer, and the organic layer was collected
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
copper sulfate was filtered off
|
Type
|
EXTRACTION
|
Details
|
by extracting with 1,200 mL toluene twice
|
Type
|
CUSTOM
|
Details
|
The organic layer obtained by extraction
|
Type
|
WASH
|
Details
|
was washed with 700 mL of water
|
Type
|
DISTILLATION
|
Details
|
subjected to fractional distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |